molecular formula C7H11NOS B8495554 2-Butoxy-1,3-thiazole CAS No. 52517-50-7

2-Butoxy-1,3-thiazole

Cat. No. B8495554
M. Wt: 157.24 g/mol
InChI Key: UFWKRKBQAZNTRO-UHFFFAOYSA-N
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Patent
US05519040

Procedure details

A suspension of NaH (6.7 mmol, 0.27 g, 60% dispersion) in dry DMF was stirred with butanol (6.09 mmol, 0.55 mL) under argon until evolution of hydrogen ceased. 2-Bromothiazole (6.09 mmol, 0.55 mL) was added and after 15 minutes the mixture was heated to reflux. After 48 hours the reaction was quenched with water and extracted with ethyl acetate (4x). The organic phases were combined, dried (MgSO4), filtered and concentrated. The residue was subjected to flash chromatography (hexane followed with 1% ethyl acetate) to afford 0.35 g (37%) of 2-(1-butoxy)thiazole as an amber oil.
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:7])[CH2:4][CH2:5][CH3:6].[H][H].Br[C:11]1[S:12][CH:13]=[CH:14][N:15]=1>CN(C=O)C>[CH2:3]([O:7][C:11]1[S:12][CH:13]=[CH:14][N:15]=1)[CH2:4][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.55 mL
Type
reactant
Smiles
BrC=1SC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
CUSTOM
Type
CUSTOM
Details
After 48 hours the reaction was quenched with water
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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